molecular formula C18H11F2N7O B267960 8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Katalognummer B267960
Molekulargewicht: 379.3 g/mol
InChI-Schlüssel: OCAKNGITSMJMIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of 8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is complex and not yet fully understood. However, research has shown that the compound has a unique binding affinity for specific receptors in the brain and body. This binding affinity allows the compound to modulate the activity of these receptors, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are diverse and depend on the specific receptor targets. Some of the most notable effects include increased dopamine release, decreased inflammation, and increased neuroplasticity. These effects have been shown to have potential therapeutic benefits for a wide range of diseases and conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of 8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its potent activity against specific disease targets. Additionally, the compound has a unique binding affinity that allows for precise modulation of receptor activity. However, the compound's complexity and difficulty in synthesis can pose significant limitations in lab experiments, making it challenging to obtain sufficient quantities for research purposes.

Zukünftige Richtungen

The future directions for research on 8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are vast and varied. Some of the most promising research areas include drug discovery, medicinal chemistry, and neuroscience. Additional research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits. Furthermore, research is needed to develop more efficient and cost-effective synthesis methods to make the compound more widely available for research purposes.
Conclusion:
In conclusion, 8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex chemical compound that has significant potential in scientific research. Its unique properties and potential applications make it a promising candidate for drug discovery, medicinal chemistry, and neuroscience research. However, additional research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.

Synthesemethoden

The synthesis of 8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. The most common method for synthesizing this compound is through a multi-step reaction involving various reagents and catalysts. The synthesis process is highly technical and requires careful attention to detail to ensure the purity and quality of the final product.

Wissenschaftliche Forschungsanwendungen

The unique properties of 8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one make it a promising candidate for a wide range of scientific research applications. Some of the most promising research areas include drug discovery, medicinal chemistry, and neuroscience. The compound has been shown to have potent activity against several disease targets, including cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

Produktname

8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molekularformel

C18H11F2N7O

Molekulargewicht

379.3 g/mol

IUPAC-Name

8-(3-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H11F2N7O/c19-11-6-4-9(5-7-11)14-13-15(17(28)23-22-14)21-18-24-25-26-27(18)16(13)10-2-1-3-12(20)8-10/h1-8,16,25-26H

InChI-Schlüssel

OCAKNGITSMJMIT-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=CC(=C1)F)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F

SMILES

C1=CC(=CC(=C1)F)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F

Kanonische SMILES

C1=CC(=CC(=C1)F)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.